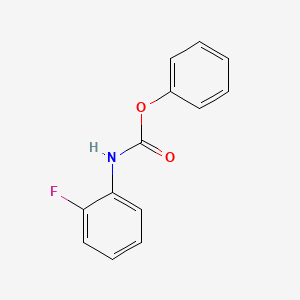

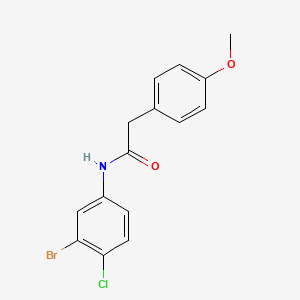

phenyl N-(2-fluorophenyl)carbamate

Descripción general

Descripción

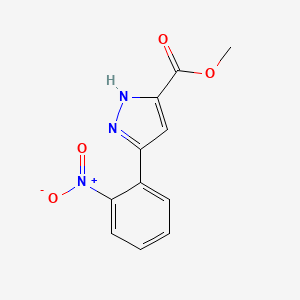

Phenyl N-(2-fluorophenyl)carbamate is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of carbamates, such as phenyl N-(2-fluorophenyl)carbamate, can be achieved through various methods. One common method involves the reaction of amines with organic carbonates . Another approach is the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . The iron-chrome catalyst TZC-3/1 has been found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate .Physical And Chemical Properties Analysis

The physical and chemical properties of phenyl N-(2-fluorophenyl)carbamate, such as its melting point, boiling point, and density, are not specified in the sources found .Aplicaciones Científicas De Investigación

Antitumor Applications

Phenyl N-(2-fluorophenyl)carbamate and its derivatives have significant applications in the field of antitumor drugs. They are particularly prominent in the development of small molecular inhibitors used in anti-tumor treatments. An example includes the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which is an important intermediate in various antitumor drugs (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).

Fungal Resistance in Wood Preservation

The compound's derivatives have been used to enhance fungal resistance in wood. For instance, southern pine impregnated with methyl fluorophenyl carbamates showed increased resistance to fungi, demonstrating the potential of these compounds in preserving wood and preventing decay (Chen, Rowell, & Ellis, 1990).

Synergistic Effects with Insecticides

Phenyl N-(2-fluorophenyl)carbamate and its analogues have been found to synergize with carbamate insecticides. This synergism has been observed in studies conducted on houseflies, where it demonstrated increased activity compared to other synergists, suggesting its potential use in enhancing the efficacy of insecticides (Barnes & Fellig, 1969).

Development of Organophosphorus Inhibitors

In research focusing on organophosphorus compounds and their neurotoxic effects, carbamates like phenyl N-benzyl-N-methylcarbamate have been studied for their ability to inhibit neurotoxic esterase, an enzyme associated with neurotoxicity. These studies contribute to understanding the mechanisms of neurotoxicity and developing protective strategies against harmful compounds (Johnson, 1970).

Synthesis from Carbon Dioxide

An innovative approach has been demonstrated in the synthesis of various N-aryl and N-alkyl carbamates, including phenyl N-(2-fluorophenyl)carbamate, starting from carbon dioxide under atmospheric pressure. This sustainable method holds potential for industrial applications, particularly in producing raw materials for polyurethane (Takeuchi et al., 2021).

Mecanismo De Acción

Mode of Action

Carbamates in general are known to interact with their targets through their carbamate moiety . They are designed to make drug-target interactions, leading to various biochemical changes .

Biochemical Pathways

For instance, microbial degradation of carbamate pesticides involves enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability .

Result of Action

Carbamates are known to have diverse biological activities, which can lead to various cellular effects .

Action Environment

Environmental factors can potentially influence the action of carbamates .

Propiedades

IUPAC Name |

phenyl N-(2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-8-4-5-9-12(11)15-13(16)17-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTBCKBKVIIQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396455 | |

| Record name | phenyl N-(2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(2-fluorophenyl)carbamate | |

CAS RN |

65140-97-8 | |

| Record name | phenyl N-(2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B3060614.png)

![L-Cysteine, S-[(benzoylamino)methyl]-](/img/structure/B3060617.png)

![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)

![3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione](/img/structure/B3060632.png)